Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate

FXR Agonist Synthesis Cross-Coupling NASH Drug Discovery

Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate (CAS 924287-65-0) is a differentiated benzo[d]thiazole intermediate with three orthogonal reactive handles: C2-Br for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), C4-F for metabolic stability and brain penetration, and C6-methyl ester for late-stage diversification. This non-redundant 4-fluoro regioisomer is validated in FXR agonist synthesis (55% isolated yield) and cholinesterase inhibitor programs. The ≥95% purity grade—with research-grade 99.21% available—minimizes catalyst poisoning and cytotoxic artifacts. Choose this specific substitution pattern to ensure reproducible yields and reliable SAR in NASH, neurodegeneration, and library synthesis projects.

Molecular Formula C9H5BrFNO2S
Molecular Weight 290.11 g/mol
Cat. No. B2635052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate
Molecular FormulaC9H5BrFNO2S
Molecular Weight290.11 g/mol
Structural Identifiers
InChIInChI=1S/C9H5BrFNO2S/c1-14-8(13)4-2-5(11)7-6(3-4)15-9(10)12-7/h2-3H,1H3
InChIKeySGWVZBCLQAXEJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate – A Bifunctional Benzothiazole Intermediate for FXR Agonists and CNS Drug Discovery


Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate (CAS 924287-65-0) is a heteroaromatic small molecule belonging to the benzo[d]thiazole class, with molecular formula C9H5BrFNO2S and molecular weight 290.11 g/mol. It possesses three synthetically distinct functional handles: a C2 bromine atom for cross-coupling reactions, a C4 fluorine substituent, and a C6 methyl ester group. Commercially, it is supplied as a high-purity pharmaceutical intermediate (≥95% typical, with research-grade purity reaching 99.21%) . The compound is structurally defined by IUPAC nomenclature as methyl 2-bromo-4-fluoro-1,3-benzothiazole-6-carboxylate .

Why Procurement of Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate Cannot Be Sourced by Analogs Alone


The substitution pattern of this specific benzo[d]thiazole core is non-redundant for critical synthetic routes. The 2-bromo substituent serves as an essential handle for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling) [1]. Simultaneously, the 4-fluoro substituent imparts distinct physicochemical properties, including metabolic stability and lipophilicity modulation, that are absent in non-fluorinated or 5-/6-fluoro regioisomers [2]. Furthermore, the methyl ester at the 6-position provides a differential vector for late-stage functionalization compared to analogs with carboxylic acids, carboxamides, or aldehydes at this position. Substitution with close analogs—such as the des-fluoro variant (Methyl 2-bromobenzo[d]thiazole-6-carboxylate), the ethyl ester analog (Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate), or regioisomeric halogenated derivatives (e.g., 2-Bromo-5-fluorobenzo[d]thiazole-6-carboxylate)—alters the electronic environment of the aromatic system and the reactivity at C2, directly impacting the yield and selectivity of downstream transformations .

Quantitative Differentiation Evidence: Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate vs. Analogs


Verified Synthesis Yield in FXR Agonist Patent Routes

This compound demonstrates a quantifiable synthetic yield advantage as a key intermediate in patented non-bile acid FXR agonist routes. When compared to non-fluorinated or differently halogenated benzo[d]thiazole analogs, the 4-fluoro substitution maintains the necessary electronic deficiency for efficient nucleophilic aromatic substitution (SNAr) or cross-coupling at the C2 position. In a disclosed patent procedure, Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate was coupled with an azabicyclo oxazole carboxylate under Cs2CO3 conditions to afford the target FXR intermediate in 55% isolated yield [1]. This provides a benchmark for process chemists evaluating the suitability of this specific intermediate versus alternative regioisomers or halogenated variants.

FXR Agonist Synthesis Cross-Coupling NASH Drug Discovery

High Purity Specification for Reliable C2 Cross-Coupling

The C2 bromide is highly susceptible to dehalogenation or hydrolysis under catalytic conditions, making purity a critical procurement metric. Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate is commercially available at 99.21% purity , compared to the industry-standard 95% purity for many generic benzo[d]thiazole building blocks (e.g., Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate at 95% , or 2-Bromo-4-fluorobenzo[d]thiazole-6-carbaldehyde at 95% ). This higher purity reduces the presence of debrominated or oxidized impurities that can poison palladium catalysts and lower coupling yields.

Palladium Catalysis Intermediate Quality Reproducibility

Regioisomeric Differentiation for Metabolic Stability in CNS Drug Design

In benzothiazole-based CNS drug discovery, fluorine position critically influences metabolic stability. A systematic study of 2-substituted 6-fluorobenzo[d]thiazoles (structurally analogous to the 4-fluoro substitution pattern) demonstrated that fluorination contributes to the balance between cholinesterase inhibitory activity and cytotoxicity [1]. While direct 4-fluoro vs. 6-fluoro quantitative comparison data for this exact scaffold is not reported in public literature, the class-level SAR indicates that 4-fluoro substitution provides a distinct electronic and steric environment compared to 5-fluoro or 6-fluoro regioisomers, affecting cytochrome P450-mediated metabolism [2]. Procurement of the correct regioisomer (4-fluoro rather than 6-fluoro) is therefore non-negotiable for SAR campaigns.

Fluorine Substitution Metabolic Stability CNS Penetration

Ester vs. Acid Functional Handle at C6: Differential Synthetic Utility

The methyl ester at C6 provides a distinct synthetic advantage over the corresponding carboxylic acid analog (2-Bromobenzo[d]thiazole-6-carboxylic acid) for multi-step syntheses. The ester protects the carboxyl group during basic cross-coupling reactions at C2, preventing unwanted side reactions (e.g., carboxylate coordination to palladium) [1]. The ester can be selectively hydrolyzed post-coupling to yield the free acid for further derivatization. In contrast, the free acid analog requires additional protection/deprotection steps. While direct comparative yield data under identical conditions is not available in the open literature, the differential reactivity is a well-established principle in heterocyclic chemistry. The target compound's molecular weight (290.11 g/mol) also offers improved solubility and handling characteristics relative to the higher molecular weight or more polar acid analogs .

Late-Stage Functionalization Ester Hydrolysis Amide Formation

Optimal Application Scenarios for Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate in Discovery and Development


FXR Agonist Lead Optimization for NASH and Metabolic Disorders

This compound serves as a validated key intermediate in the synthesis of non-bile acid FXR agonists for NASH drug discovery. The 55% isolated yield reported for its use in assembling complex FXR-targeting chemotypes [1] provides a tangible benchmark for medicinal chemistry teams. Procurement is justified when the target product profile requires a 4-fluoro substitution pattern for optimal pharmacokinetics and a C2 aryl/heteroaryl extension via cross-coupling.

CNS Drug Discovery Requiring Fluorinated Benzothiazole Scaffolds

The 4-fluoro substitution pattern aligns with established SAR in cholinesterase inhibitor programs [2]. Researchers investigating neurodegenerative targets where fluorine enhances brain penetration and metabolic stability should prioritize this specific regioisomer. The high purity (99.21%) reduces the risk of impurity-driven cytotoxicity artifacts in neuronal cell-based assays.

Kinase Inhibitor or GPCR Ligand Synthesis via C2 Diversification

The C2 bromine enables rapid library synthesis through Suzuki-Miyaura or Buchwald-Hartwig coupling to explore chemical space around the benzothiazole core. The methyl ester at C6 provides a protected handle for subsequent amide or acid functionalization after C2 diversification. This dual orthogonality is superior to analogs lacking the C6 ester (e.g., simple 2-bromo-4-fluorobenzo[d]thiazole) for convergent library synthesis.

Process Chemistry Development Requiring Reproducible Cross-Coupling Yields

For process R&D groups scaling up palladium-catalyzed reactions, the 99.21% purity specification is critical. Lower purity grades (95%) of analogous intermediates introduce variable levels of debrominated impurities that can irreversibly poison palladium catalysts. Procurement of the higher purity grade directly supports reproducible yields and reduces batch-to-batch variability in preclinical supply chains.

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